6-Ketoestradiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ketoestradiol can be synthesized through several methods. One common approach involves the oxidation of estradiol. The process typically uses reagents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Ketoestradiol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other ketone derivatives.
Reduction: Reduction reactions can convert this compound back to estradiol or other hydroxylated derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can produce a range of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating agents, acylating agents
Major Products:
Oxidation Products: Other ketone derivatives
Reduction Products: Estradiol, hydroxylated derivatives
Substitution Products: Alkylated or acylated estradiol derivatives
Scientific Research Applications
6-Ketoestradiol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in hormone regulation and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
6-Ketoestradiol exerts its effects primarily through interaction with estrogen receptors. It binds to estrogen receptor alpha and beta, influencing gene expression and cellular responses. The compound’s mechanism involves modulation of the estrogen signaling pathway, which plays a crucial role in various physiological processes, including reproductive health, bone density, and cardiovascular function .
Comparison with Similar Compounds
Estradiol: The parent compound, a primary female sex hormone.
Estrone: Another metabolite of estradiol, with a ketone group at the C17 position.
Estriol: A hydroxylated derivative of estradiol, with hydroxyl groups at the C16 and C17 positions.
Uniqueness of 6-Ketoestradiol: this compound is unique due to its specific ketone group at the C6 position, which imparts distinct chemical and biological properties. This structural difference influences its binding affinity to estrogen receptors and its metabolic pathways, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15,17,19,21H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDDOWJIRXOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972566 | |
Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-92-6 | |
Record name | NSC147966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,17-Dihydroxyestra-1,3,5(10)-trien-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-ketoestradiol be chemically modified to introduce specific functional groups?
A1: Yes, this compound can be chemically modified. One study [] demonstrated the introduction of aliphatic amino or hydroxy groups to this compound using (aminooxy)butyl- and -hexylamines and alcohols as heterobifunctional spacer reagents. The aminooxy group in these reagents reacts readily with the keto group of this compound, leaving the amino or hydroxy group available for further reactions. This method provides a general and easy one-step synthesis to introduce desired functionalities to this compound for various applications. [1: https://www.semanticscholar.org/paper/71299d8c61388517e7731c293e28479c42ea1a45]
Q2: Can this compound be used as a starting material for the synthesis of other steroid derivatives?
A2: Yes, this compound serves as a valuable starting material in steroid chemistry. Research [] highlights its use in synthesizing 6-methoxy equilenin derivatives. The process involves converting this compound to 7α-bromo-6-ketoestradiol 17-acetate, which is then transformed into various derivatives like 6-hydroxyequilenin dimethyl ether and 3,6-dimethoxy-176 -acetyl-1,3,5(10), 6,8-estrapentaene. These synthetic pathways demonstrate the versatility of this compound in accessing diverse steroid structures. [2: https://www.semanticscholar.org/paper/d53d144c20c9888242a6221bcfd7207e44f65ff0]
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